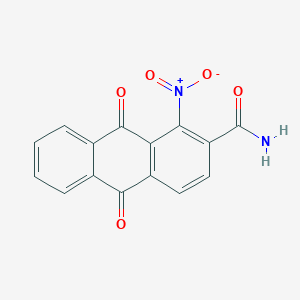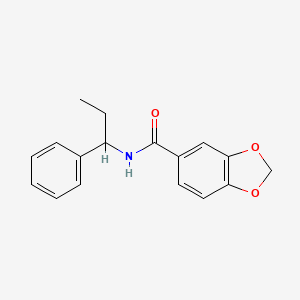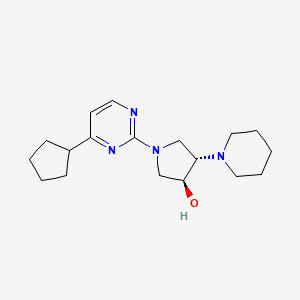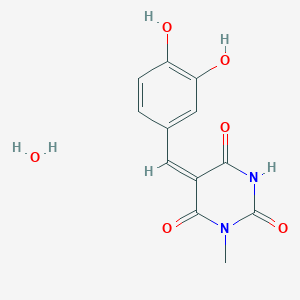![molecular formula C18H19NO3 B5376957 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic analogue of the natural compound curcumin, which is found in turmeric. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-oxidant effects and has been studied for its potential use in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its relatively low toxicity, which makes it a promising candidate for further research and potential clinical use. However, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of novel 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one's potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential applications in various fields of scientific research.
Méthodes De Synthèse
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base catalyst. The resulting product is then treated with an amine, such as aniline, to form the final compound.
Applications De Recherche Scientifique
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases, such as arthritis.
Propriétés
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)16(20)10-11-19-15-8-9-17(21-2)18(12-15)22-3/h4-12,19H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHGOXCEHVUAJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)


![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)